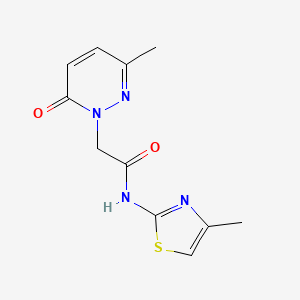

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-methyl-6-oxopyridazin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-7-3-4-10(17)15(14-7)5-9(16)13-11-12-8(2)6-18-11/h3-4,6H,5H2,1-2H3,(H,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPKQBKRGBIMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)NC2=NC(=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyridazinone core linked to a thiazole moiety. The structural formula can be represented as follows:

This structure is significant as it combines functionalities that may enhance biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit notable biological properties, including:

- Anticancer Activity : Many nitrogen-rich heterocycles have shown promising results against various cancer cell lines.

- Antimicrobial Properties : The presence of the thiazole ring can contribute to antimicrobial efficacy.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. Below is a summary table of findings from relevant studies:

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide | HeLa | 45 ± 5 | Significant cytotoxicity observed |

| 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide | MCF-7 | 50 ± 4 | Comparable to standard chemotherapeutics |

These results indicate that the compound exhibits moderate cytotoxic activity against human cancer cell lines, suggesting potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Studies have shown that the compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : The compound appears to interfere with DNA synthesis and cell cycle progression, contributing to its anticancer effects.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been implicated in the cytotoxic effects observed in treated cells.

Case Studies

Several case studies highlight the efficacy of this compound and related derivatives:

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, derivatives of the compound were tested against A549 lung cancer cells. The results indicated that modifications to the thiazole moiety enhanced cytotoxicity, with some derivatives achieving IC50 values below 30 μM, indicating potent activity.

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial properties of similar pyridazine derivatives. These compounds showed significant activity against Gram-positive and Gram-negative bacteria, suggesting that structural variations could lead to enhanced antimicrobial efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the pyridazinone core, acetamide linker, or thiazole substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Structural and Functional Insights

Pyridazinone Core Modifications The target compound’s 3-methyl group on pyridazinone is retained in ’s analog, which shows anticonvulsant activity . In contrast, ’s compound introduces 4,5-dichloro substituents, enhancing steric bulk and electron-withdrawing effects, likely improving binding to epigenetic targets like PRMT5 . Replacement of pyridazinone with naphthyridinone () shifts activity toward cardiovascular diseases, emphasizing the role of aromatic systems in target specificity .

Acetamide Linker and Thiazole Group The 4-methylthiazole in the target compound and ’s analog suggests improved metabolic stability compared to hydrazide () or sulfonamide () derivatives .

Biological Activity Trends Anticonvulsant activity: Pyridazinone-hydrazide hybrids () are well-documented for this purpose, but the thiazole-containing target compound lacks direct evidence .

Q & A

Q. What are the common synthetic routes for 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions, including chlorination of aniline derivatives (e.g., 3-chloro-4-methoxyaniline) and coupling with thiazole moieties. Key intermediates include substituted pyridazinone precursors and functionalized acetamide derivatives. Reaction optimization may require catalysts like thionyl chloride or coupling agents such as EDCI/HOBt to enhance yields .

Q. Which analytical techniques are recommended for characterizing the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR; 1H and 13C), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are essential for structural elucidation. High-Performance Liquid Chromatography (HPLC) ensures purity, while Thin-Layer Chromatography (TLC) monitors reaction progress .

Q. What preliminary biological screening assays are suggested for evaluating its bioactivity?

In vitro assays such as cyclooxygenase (COX) inhibition for anti-inflammatory activity and receptor binding studies (e.g., formyl peptide receptors FPR1/FPR2) are recommended. Cell viability assays (e.g., MTT) can assess cytotoxicity in cancer models .

Advanced Research Questions

Q. How can researchers resolve low yield issues in the final coupling step during synthesis?

Optimize reaction conditions (e.g., temperature, solvent polarity) and employ coupling agents like EDCI/HOBt. Real-time monitoring via TLC/HPLC helps identify side reactions. Catalyst screening (e.g., palladium for cross-coupling) and protecting-group strategies may improve selectivity .

Q. How should contradictory data regarding the compound’s anti-inflammatory efficacy across different cell models be addressed?

Conduct dose-response studies to establish potency thresholds. Validate assays using positive controls (e.g., indomethacin for COX inhibition) and orthogonal methods like Western blotting for downstream signaling proteins (e.g., NF-κB). Cell-type-specific variability should be analyzed using transcriptomic profiling .

Q. What methodologies are effective in elucidating the molecular mechanism of action?

Molecular docking and molecular dynamics simulations predict binding modes with targets like FPRs. Surface Plasmon Resonance (SPR) quantifies binding kinetics, while X-ray crystallography resolves ligand-protein complexes. CRISPR-based knockout models validate target relevance .

Q. What strategies are recommended to assess the compound’s stability under physiological conditions?

Perform accelerated stability studies at varying pH (1–10) and temperatures (4–37°C). Use LC-MS to identify degradation products. Solubility and partition coefficient (LogP) measurements predict bioavailability. Forced degradation under oxidative (H2O2) and photolytic conditions ensures formulation robustness .

Q. How can researchers reconcile discrepancies in reported bioactivity between in vitro and in vivo models?

Investigate pharmacokinetic parameters (e.g., plasma half-life, tissue distribution) via LC-MS/MS. Use isotopic labeling (e.g., 14C) to track metabolite formation. Validate in vivo efficacy using disease-relevant animal models (e.g., murine inflammation assays) and compare with in vitro IC50 values .

Data Contradiction Analysis

Q. How to interpret conflicting results in enzyme inhibition assays across studies?

Standardize assay protocols (e.g., substrate concentration, incubation time). Cross-validate using recombinant enzymes from different sources. Employ isothermal titration calorimetry (ITC) to confirm binding thermodynamics and rule out assay artifacts .

Q. What experimental approaches resolve inconsistencies in cytotoxicity data between cancer cell lines?

Profile genomic and proteomic variations across cell lines (e.g., p53 status, efflux pump expression). Use 3D spheroid models to mimic tumor microenvironments. Combine with synergy studies (e.g., Chou-Talalay method) to assess combinatorial effects with standard chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.